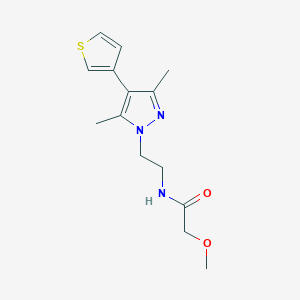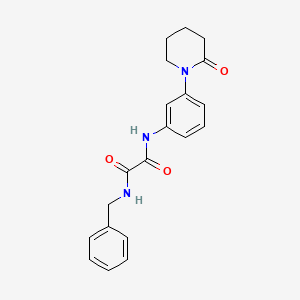
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide, also known as PTB or PTB7, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of organic electronics. PTB7 is a conjugated polymer that exhibits high charge-carrier mobility and is commonly used as an electron-donor material in organic photovoltaic devices.
Wirkmechanismus
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 acts as an electron-donor material in organic photovoltaic devices. When exposed to light, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 absorbs photons and generates excitons, which are then dissociated into free charge carriers (electrons and holes) at the donor-acceptor interface. The resulting charge separation leads to the generation of a photocurrent, which can be collected and used as electricity.
Biochemical and Physiological Effects:
While N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has not been extensively studied for its biochemical and physiological effects, it is generally considered to be non-toxic and biocompatible. This makes it a promising candidate for use in biomedical applications, such as biosensors and drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 in lab experiments is its high charge-carrier mobility, which allows for efficient charge transport and high device performance. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 can be difficult to synthesize and purify, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7. One area of interest is the development of new synthetic methods that can improve the purity and yield of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7. Another area of focus is the use of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 in tandem solar cells, which have the potential to achieve higher efficiencies than single-junction devices. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 could be further investigated for its potential use in biomedical applications, such as biosensors and drug delivery systems.
Synthesemethoden
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 can be synthesized using a variety of methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. One commonly used method involves the reaction of 2-bromo-5-chlorobenzenesulfonamide with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanol in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has been extensively studied for its potential use in organic photovoltaic devices. These devices have the potential to provide a cheaper and more environmentally friendly alternative to traditional silicon-based solar cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has also been investigated for use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S2/c16-13-4-1-2-5-15(13)23(20,21)18-10-14(12-6-9-22-11-12)19-8-3-7-17-19/h1-9,11,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTMTMZHCQVYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride](/img/structure/B2848088.png)

![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2848092.png)
![Tert-butyl (3aR,7aS)-5-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2848093.png)
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2848097.png)
![methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2848101.png)


![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)